Hexadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,16,16,16-triacontafluoro-14-iodo-

Descripción

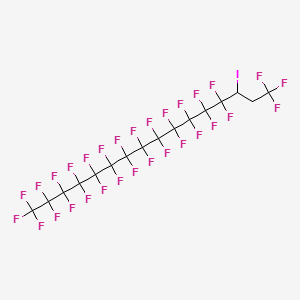

Hexadecano, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,16,16,16-triacontafluoro-14-yodo- es un compuesto orgánico altamente fluorado. Se caracteriza por la presencia de numerosos átomos de flúor y un átomo de yodo, lo que lo convierte en un alcano perfluorado yodado. Este compuesto destaca por sus propiedades químicas únicas, incluyendo alta estabilidad térmica y resistencia a las reacciones químicas, las cuales se atribuyen a los fuertes enlaces carbono-flúor.

Propiedades

Número CAS |

1980045-58-6 |

|---|---|

Fórmula molecular |

C16H3F30I |

Peso molecular |

892.05 g/mol |

Nombre IUPAC |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,16,16,16-triacontafluoro-14-iodohexadecane |

InChI |

InChI=1S/C16H3F30I/c17-3(18,19)1-2(47)4(20,21)5(22,23)6(24,25)7(26,27)8(28,29)9(30,31)10(32,33)11(34,35)12(36,37)13(38,39)14(40,41)15(42,43)16(44,45)46/h2H,1H2 |

Clave InChI |

LTTDFBCOGRIWIP-UHFFFAOYSA-N |

SMILES canónico |

C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I)C(F)(F)F |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de hexadecano, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,16,16,16-triacontafluoro-14-yodo- típicamente involucra la fluoración de hexadecano seguida de yodación. El proceso de fluoración se puede lograr utilizando flúor elemental o agentes fluorantes como el trifluoruro de cobalto (CoF3) bajo condiciones controladas para asegurar una fluoración selectiva.

Métodos de producción industrial: La producción industrial de este compuesto puede involucrar reactores de flujo continuo para manejar la naturaleza altamente exotérmica de las reacciones de fluoración. El uso de equipos especializados para manejar gas flúor y mantener las condiciones de reacción es crucial para la seguridad y la eficiencia. El producto final se purifica mediante destilación o recristalización para alcanzar la pureza deseada.

Tipos de reacciones:

Reacciones de sustitución: El compuesto puede sufrir reacciones de sustitución donde el átomo de yodo es reemplazado por otros grupos funcionales. Esto se logra típicamente utilizando nucleófilos como tioles o aminas.

Reacciones de reducción: El átomo de yodo se puede reducir a un átomo de hidrógeno utilizando agentes reductores como el hidruro de litio y aluminio (LiAlH4).

Reacciones de oxidación: Aunque el compuesto es resistente a la oxidación debido a la presencia de átomos de flúor, bajo condiciones extremas, puede sufrir oxidación para formar ácidos carboxílicos perfluorados.

Reactivos y condiciones comunes:

Nucleófilos: Tioles, aminas y alcóxidos para reacciones de sustitución.

Agentes reductores: Hidruro de litio y aluminio (LiAlH4) para reacciones de reducción.

Agentes oxidantes: Permanganato de potasio (KMnO4) bajo condiciones severas para reacciones de oxidación.

Productos principales:

Productos de sustitución: Alcanos perfluorados con diferentes grupos funcionales.

Productos de reducción: Alcanos perfluorados con hidrógeno reemplazando yodo.

Productos de oxidación: Ácidos carboxílicos perfluorados.

Aplicaciones Científicas De Investigación

Hexadecano, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,16,16,16-triacontafluoro-14-yodo- tiene varias aplicaciones en investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar los efectos de la fluoración sobre la reactividad química y la estabilidad.

Biología: Se investiga por su posible uso en sistemas de administración de fármacos debido a su biocompatibilidad y resistencia a la degradación metabólica.

Medicina: Se explora para su uso en técnicas de imagenología como la resonancia magnética, donde los compuestos fluorados pueden mejorar el contraste.

Industria: Se utiliza en la producción de materiales de alto rendimiento, incluyendo lubricantes y recubrimientos, debido a su estabilidad térmica y baja energía superficial.

Mecanismo De Acción

El compuesto ejerce sus efectos principalmente a través de sus fuertes enlaces carbono-flúor, los cuales confieren alta estabilidad y resistencia a las reacciones químicas. En los sistemas biológicos, su mecanismo de acción involucra una interacción mínima con las vías metabólicas, convirtiéndolo en un portador inerte para la administración de fármacos. El átomo de yodo puede servir como un sitio para una mayor funcionalización, lo que permite la administración o aplicaciones de imagenología dirigidas.

Compuestos similares:

- Hexadecano, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-

- Hexadecano, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-nonacosafluoro-16-yodo-

Singularidad: Hexadecano, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,16,16,16-triacontafluoro-14-yodo- es único debido a su alto grado de fluoración y la presencia de un átomo de yodo. Esta combinación proporciona una estabilidad térmica excepcional, resistencia química y potencial para la funcionalización, lo que lo diferencia de otros compuestos perfluorados.

Esta descripción detallada destaca los aspectos significativos de hexadecano, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,16,16,16-triacontafluoro-14-yodo-, desde su síntesis hasta sus aplicaciones y propiedades únicas.

Comparación Con Compuestos Similares

- Hexadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-

- Hexadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-nonacosafluoro-16-iodo-

Uniqueness: Hexadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,16,16,16-triacontafluoro-14-iodo- is unique due to its high degree of fluorination and the presence of an iodine atom. This combination provides exceptional thermal stability, chemical resistance, and potential for functionalization, distinguishing it from other perfluorinated compounds.

This detailed overview highlights the significant aspects of hexadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,16,16,16-triacontafluoro-14-iodo-, from its synthesis to its applications and unique properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.